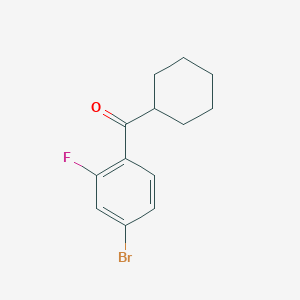

4-Bromo-2-fluorophenyl cyclohexyl ketone

Description

Significance of Halogenated Aryl Ketones in Modern Organic Synthesis

Halogenated aryl ketones are highly valuable intermediates in organic synthesis due to the versatile reactivity of the carbon-halogen bond and the electrophilic nature of the carbonyl group. nih.govmdpi.comresearchgate.net The presence of halogen atoms, such as bromine and fluorine, on the aromatic ring provides strategic points for further functionalization through various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the construction of more complex molecular architectures from a relatively simple precursor.

Furthermore, α-haloketones, a related subclass, are recognized as crucial building blocks for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. nih.govresearchgate.netnih.gov The dual reactivity of the carbonyl group and the adjacent carbon-halogen bond makes them powerful synthons for creating diverse molecular scaffolds. mdpi.comresearchgate.net The strategic placement of halogens can also influence the electronic properties of the molecule, thereby modulating its reactivity and potential biological interactions. nih.gov

Academic Research Interest in Substituted Cyclohexyl Ketone Frameworks

The cyclohexyl ketone motif is a prevalent structural feature in numerous natural products and pharmaceutically active compounds. nih.gov Cyclohexanone (B45756), the parent compound of this class, is a key industrial chemical, primarily used as a precursor in the production of nylon. vertecbiosolvents.comnih.gov Beyond its industrial applications, the cyclohexanone framework serves as a versatile starting material in organic synthesis for the construction of various carbocyclic and heterocyclic systems. nih.gov

Derivatives of cyclohexanone are explored in medicinal chemistry for their potential therapeutic applications, including the synthesis of antihistamines. vertecbiosolvents.com The rigid, three-dimensional structure of the cyclohexane (B81311) ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is often crucial for effective interaction with biological targets. Research in this area focuses on developing novel synthetic methodologies to access functionalized cyclohexanones and exploring their utility as building blocks for complex molecules. nih.govmdpi.com

Overview of Research Paradigms Applied to Complex Ketone Structures

The characterization and mechanistic understanding of complex ketone structures like 4-Bromo-2-fluorophenyl cyclohexyl ketone rely on a combination of analytical techniques and computational methods.

Spectroscopic and Analytical Techniques: The structural elucidation of ketones is routinely achieved through a suite of spectroscopic methods.

Infrared (IR) Spectroscopy is used to identify the characteristic carbonyl (C=O) stretching vibration, which typically appears in a distinct region of the spectrum. quora.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the precise mapping of the molecular structure. The ¹³C NMR spectrum of a ketone will show a characteristic peak for the carbonyl carbon in the downfield region. libretexts.org

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can offer valuable structural clues. quora.comlibretexts.org

X-ray Crystallography: For crystalline solids, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and the lengths and angles of chemical bonds. quora.comwikipedia.orgnih.gov This technique provides an unambiguous structural determination, which is invaluable for understanding the steric and electronic properties of complex molecules. wikipedia.orgnih.gov The study of halogenated compounds by X-ray crystallography has also contributed significantly to the understanding of non-covalent interactions, such as halogen bonding. manchester.ac.uk

Computational Chemistry: Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to investigate the reaction mechanisms, electronic structures, and thermodynamic properties of ketone-containing molecules. acs.orgmdpi.com These computational studies can provide insights into transition states and reaction pathways that are difficult to observe experimentally, thereby complementing laboratory findings and aiding in the rational design of new synthetic routes. acs.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWUMAHHKQNSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642603 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684271-18-9 | |

| Record name | (4-Bromo-2-fluorophenyl)cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684271-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Fluorophenyl Cyclohexyl Ketone and Analogous Structures

Strategies for Carbon-Carbon Bond Formation Leading to Ketones

The creation of the ketone functional group, particularly in the context of attaching a cyclohexyl acyl group to a substituted phenyl ring, relies on robust and versatile C-C bond-forming reactions.

Grignard Reagent-Mediated Additions to Nitriles or Carboxylate Anions

Grignard reagents are powerful nucleophiles capable of attacking electrophilic carbon centers, including those in nitriles and carboxylate derivatives, to form ketones after hydrolysis. nih.govalfa-chemistry.com This method is advantageous as it prevents the over-addition that can occur with more reactive acylating agents like acyl chlorides, which tend to form tertiary alcohols. bldpharm.com

The general mechanism for the reaction of a Grignard reagent with a nitrile involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. bldpharm.com Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. nih.gov Similarly, Grignard reagents can add to carboxylate anions, often activated by specific additives, to yield ketones. alexandonian.com

For the synthesis of 4-bromo-2-fluorophenyl cyclohexyl ketone, this would involve the reaction of cyclohexylmagnesium bromide with 4-bromo-2-fluorobenzonitrile.

Interactive Data Table: Grignard Reagent-Mediated Ketone Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

| Cyclohexylmagnesium bromide | 4-Bromo-2-fluorobenzonitrile | This compound | Controlled addition to nitrile, avoids over-reaction. |

| Phenylmagnesium bromide | Benzonitrile | Benzophenone | Classic example of ketone synthesis from a nitrile. |

| Grignard Reagent | Carboxylate Anion | Ketone | Requires activation, often with amide additives. alexandonian.com |

The efficiency of Grignard reactions for ketone synthesis is highly dependent on the reaction conditions and the stoichiometry of the reagents. A common challenge is the potential for the newly formed ketone to react with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. bldpharm.com To mitigate this, careful control of the reagent stoichiometry is crucial. Typically, a 1:1 molar ratio of the Grignard reagent to the nitrile or carboxylate is employed.

Kinetic studies have shown that the reaction between a Grignard reagent and a nitrile is typically second-order, being first-order with respect to each reactant. nih.gov The temperature of the reaction is also a critical parameter. Lower temperatures are often favored to control the reactivity of the Grignard reagent and minimize side reactions. Continuous flow chemistry has emerged as a valuable technique for optimizing these reactions, allowing for precise control over reaction time, temperature, and stoichiometry, leading to improved yields and scalability.

The choice of solvent significantly impacts the reactivity and solubility of Grignard reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are most commonly used due to their ability to solvate the magnesium center, which is essential for the formation and stability of the Grignard reagent. nih.gov Research has shown that using a mixture of benzene (B151609) and one equivalent of ether can lead to increased yields of ketones from nitriles compared to using ether alone. nih.gov

Additives can also play a crucial role in modulating the reactivity and selectivity of Grignard reactions. For the addition to nitriles, especially with sterically hindered reagents, copper(I) salts have been found to be effective catalysts. nih.gov In the case of reactions with carboxylate anions, which are generally less reactive, specific magnesium amide additives like i-Pr2NMgCl·LiCl have been shown to activate the carboxylate and control the addition of the Grignard reagent, enabling the synthesis of ketones in high yields. alexandonian.com

Friedel-Crafts Acylation Approaches to Aryl Ketones

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orglibretexts.orgyoutube.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, this would entail the reaction of 1-bromo-3-fluorobenzene (B1666201) with cyclohexanecarbonyl chloride and a Lewis acid catalyst. A significant advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing polyacylation. organic-chemistry.org

The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of 1-bromo-3-fluorobenzene, both the bromine and fluorine atoms are ortho-, para-directing deactivators. The fluorine atom is more deactivating than bromine. Therefore, the incoming acyl group would be directed to the positions ortho and para to the substituents. Steric hindrance would likely favor acylation at the 4-position, leading to the desired this compound.

Interactive Data Table: Catalysts in Friedel-Crafts Acylation

| Catalyst | Substrate | Acylating Agent | Key Features |

| AlCl₃ | Benzene | Acetyl Chloride | Classic and highly effective Lewis acid catalyst. |

| FeCl₃ | Toluene | Benzoyl Chloride | Another common and effective Lewis acid catalyst. |

| Zeolites | Aromatic Ethers | Acetic Anhydride | Offer enhanced regioselectivity and are considered greener catalysts. ksu.edu.sa |

| Trifluoromethanesulfonic Acid (TfOH) and Rare Earth Triflates | Fluorobenzene | Benzoyl Chloride | Can provide high selectivity and yield under solvent-free conditions. |

Multicomponent Reactions for Ketone Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. nih.gov

While a specific three-component reaction for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct aryl ketones. For instance, palladium-catalyzed three-component cross-coupling reactions of aryl bromides, carbon monoxide, and boronic acids have been developed for the synthesis of diaryl ketones. nih.gov

A hypothetical multicomponent approach for an aryl cyclohexyl ketone could involve the reaction of an aryl halide (e.g., 1,4-dibromo-2-fluorobenzene), a source of the cyclohexyl group (e.g., cyclohexylboronic acid), and a carbonyl source in a one-pot, catalyzed reaction. Such strategies are at the forefront of modern organic synthesis, aiming to build molecular complexity in a highly efficient manner.

Homologation and Diversification of Aryl Ketones via C-C Bond Cleavage/Formation

Homologation reactions provide a pathway to extend the carbon chain of a molecule. In the context of aryl ketones, transition metal-catalyzed C-C bond cleavage offers a powerful tool for the reconstruction of the molecular skeleton. Recent research has demonstrated the multi-carbon homologation of aryl ketones to form long-chain ketones and aldehydes. This is achieved through a ligand-promoted cleavage of the Ar-C(O) bond followed by a cross-coupling reaction with alkenols. This methodology allows for the diversification of existing aryl ketone structures and has been applied to the late-stage modification of biologically important molecules.

Selective Halogenation Strategies

Selective halogenation is a cornerstone of synthesizing complex molecules like this compound. It requires careful control over reaction conditions and reagent choice to direct the addition of bromine and fluorine atoms to the intended positions.

The introduction of a bromine atom at the alpha-position to a carbonyl group is a fundamental transformation in organic synthesis. wikipedia.org This reaction typically proceeds through an enol or enolate intermediate. stackexchange.com The regioselectivity of the bromination of unsymmetrical ketones is highly dependent on the reaction conditions, particularly whether they are acidic or basic. wikipedia.org

Under acidic conditions, the reaction proceeds via an enol intermediate. The formation of the enol is the rate-determining step, and the thermodynamic, more substituted enol is generally favored, leading to bromination at the more substituted α-carbon. wikipedia.orgstackexchange.com Conversely, under basic conditions, a kinetically controlled deprotonation occurs, forming the less sterically hindered enolate, which leads to bromination at the less substituted α-carbon. wikipedia.orgstackexchange.com

A variety of brominating agents and reaction conditions are utilized for the α-bromination of ketones, each offering distinct advantages in terms of reactivity, selectivity, and handling. commonorganicchemistry.com

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for α-bromination due to its solid nature and safer handling compared to liquid bromine. nih.govresearchgate.net Reactions using NBS are often performed in solvents like methanol (B129727) or acetonitrile (B52724) and can be catalyzed by acidic catalysts such as aluminum oxide (Al₂O₃) or Montmorillonite K-10 clay to achieve high regioselectivity and yields. nih.govtandfonline.com For example, using acidic Al₂O₃ in refluxing methanol promotes exclusive α-bromination of aralkyl ketones. nih.gov Solvent-free conditions with NBS and a catalytic amount of p-toluenesulfonic acid (p-TSA) have also proven effective. researchgate.net

Molecular Bromine (Br₂) : While effective, molecular bromine is hazardous and has drawbacks, including the production of hydrogen bromide (HBr) as a byproduct, which reduces atom economy. nih.govgoogle.com The reaction is often carried out in the presence of an acid catalyst, like acetic acid, to promote enol formation. masterorganicchemistry.com

Cupric Bromide (CuBr₂) : Copper(II) bromide is another reagent used for selective bromination. It can effect bromination in heterogeneous systems, such as in a chloroform-ethyl acetate (B1210297) mixture, providing a clean and direct method. researchgate.net

Other Reagents : Milder brominating agents like pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB) are also employed, particularly when sensitive functional groups are present. commonorganicchemistry.com Bromodimethylsulfonium bromide has been used for the effective and regioselective α-monobromination of 1,3-keto esters and 1,3-diketones. organic-chemistry.org

The table below summarizes various brominating agents and their typical reaction conditions for the α-bromination of ketones.

| Brominating Agent | Catalyst / Co-reagent | Solvent | Temperature | Key Features |

| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ | Methanol | Reflux | High yield, exclusive α-bromination. nih.gov |

| N-Bromosuccinimide (NBS) | Montmorillonite K-10 | Methanol | 60-65 °C | Reusable catalyst, good yields. tandfonline.com |

| N-Bromosuccinimide (NBS) | p-TSA | Solvent-free | - | High yield, regioselective. researchgate.net |

| Molecular Bromine (Br₂) | Acetic Acid (AcOH) | - | - | Classic method, generates HBr byproduct. masterorganicchemistry.com |

| Cupric Bromide (CuBr₂) | None | Chloroform-Ethyl Acetate | - | Clean, direct, and selective method. researchgate.net |

| Pyridinium Hydrobromide Perbromide (PHP) | Acidic conditions | - | - | Milder alternative to Br₂. commonorganicchemistry.com |

Achieving selective monobromination is often a challenge, as the initial product can be more reactive towards further bromination than the starting material, especially under basic conditions. wikipedia.org

Under acidic conditions, monobromination is generally favored because the introduced electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org This effectively slows down the second halogenation step.

Under basic conditions, the inductive effect of the first bromine atom makes the remaining α-protons more acidic, accelerating subsequent deprotonation and halogenation, often leading to polyhalogenated products. wikipedia.org This is the principle behind the haloform reaction in methyl ketones. wikipedia.org

Several strategies can be employed to enhance the yield of the monobrominated product:

Stoichiometric Control : Careful control of the amount of brominating agent used is crucial.

Portion-wise Addition : Adding the brominating agent, such as NBS, in several small portions rather than all at once can improve the yield of the monobrominated product. This technique helps to keep the concentration of the brominating agent low throughout the reaction. nih.gov

Reaction Conditions : In the bromination of ketones with bromine, the reaction is reversible. Removing the HBr byproduct as it forms can help to shift the equilibrium towards the desired α-bromoketone. nih.gov

Incorporating fluorine into an aromatic ring significantly alters a molecule's properties and is a key step in synthesizing compounds like this compound. numberanalytics.com Several methods exist for this transformation.

Electrophilic Fluorination : This method involves the direct fluorination of aromatic rings using powerful electrophilic fluorinating agents. numberanalytics.com Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used. numberanalytics.comnumberanalytics.com Another potent reagent, NF₄BF₄, can substitute up to five hydrogen atoms on an aromatic ring with fluorine via an electrophilic substitution reaction, typically in a solvent like hydrogen fluoride (B91410) (HF). google.comdtic.mildtic.mil

Nucleophilic Aromatic Substitution (SNAr) : This strategy is effective for aromatic rings that contain electron-withdrawing groups. It involves the substitution of a leaving group (like nitro or another halogen) with a fluoride ion from a source such as cesium fluoride (CsF), potassium fluoride (KF), or tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

Balz-Schiemann Reaction : A classical method for synthesizing aryl fluorides, this reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is typically prepared from an aniline (B41778) precursor. numberanalytics.com

Transition Metal-Catalyzed Fluorination : Modern methods often employ transition metal catalysts, such as palladium or copper, to facilitate the fluorination of aryl halides or boronic acids, often with high regioselectivity. numberanalytics.com

The following table compares different methods for aromatic fluorination.

| Method | Reagent(s) | Substrate Type | Key Characteristics |

| Electrophilic Fluorination | Selectfluor, NFSI, NF₄BF₄ | Electron-rich aromatics | Direct fluorination. numberanalytics.comnumberanalytics.comdtic.mil |

| Nucleophilic Aromatic Substitution (SNAr) | CsF, KF, TBAF | Electron-poor aromatics with leaving groups | Substitution reaction. numberanalytics.com |

| Balz-Schiemann Reaction | HNO₂/HBF₄, then heat | Anilines (via diazonium salts) | Classic, multi-step method. numberanalytics.com |

| Transition Metal-Catalyzed Fluorination | Pd or Cu catalysts, F⁻ source | Aryl halides, boronic acids | High regioselectivity, modern method. numberanalytics.com |

Given the hazardous nature of many traditional halogenating agents like elemental bromine and fluorine, developing safer and more environmentally friendly protocols is a significant area of research. researchgate.net

One primary strategy is the use of solid, easier-to-handle reagents. N-halosuccinimides (e.g., NBS, NCS) are prime examples of safer alternatives to gaseous or volatile liquid halogens. nih.govnih.gov

Another approach focuses on improving atom economy and minimizing hazardous byproducts. For instance, an oxidative bromination process has been developed that uses hydrogen peroxide to oxidize the hydrogen bromide byproduct back into bromine in situ. google.com This method can use water as a solvent, and the bromine utilization rate approaches 100%, making the process highly efficient and environmentally benign. google.com Similarly, combining dimethyl sulfoxide (B87167) (DMSO) with hydrogen halides (HX) offers an effective system for oxidative halogenation. nih.gov

Alpha-Bromination of Ketones and Regioselectivity

Advanced Synthetic Pathways for Complex Ketone Derivatives

The synthesis of complex ketone derivatives extends beyond simple halogenation and involves a diverse array of modern synthetic methods. These advanced pathways enable the construction of intricate molecular architectures with high efficiency and selectivity.

Catalytic Cross-Coupling Reactions : The Suzuki-Miyaura and Mizoroki-Heck reactions have become indispensable tools, greatly increasing the demand for halogenated compounds as starting materials for creating new carbon-carbon bonds. tcichemicals.com

Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative for chemical synthesis. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze reactions like the oxidative deamination of alkyl azides to produce aldehydes and ketones under mild conditions with high catalytic activity. nih.gov

Condensation Reactions : Cross-aldol condensation reactions remain a fundamental method for forming α,β-unsaturated ketones, which are versatile intermediates. For example, chalcone (B49325) derivatives can be synthesized through the condensation of substituted benzaldehydes with aromatic ketones. science.gov

Metal-Catalyzed Isomerizations : Cationic iron complexes have been used to catalyze the cycloisomerization of aryl allenyl ketones, providing a pathway to 3-arylidene-indan-1-ones, a class of compounds not readily accessible through other means. science.gov

Photoredox Catalysis : Dual catalytic systems, such as combining organic photoredox catalysts with cobalt catalysts, can achieve reactivity at positions that are typically inert, such as the homobenzylic position of alkyl arenes, to generate benzyl (B1604629) ketone products. organic-chemistry.org

These advanced methodologies provide synthetic chemists with powerful tools to construct complex ketone derivatives, enabling the development of novel compounds for various applications.

Multi-Step Synthesis Protocols for Fluorinated and Brominated Aryl Ketones

Multi-step synthesis provides a reliable and controlled approach to constructing complex molecules like this compound. These protocols often involve the sequential introduction of functional groups onto aromatic precursors.

A common and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation . google.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, a plausible route would involve the acylation of 1-bromo-3-fluorobenzene with cyclohexanecarbonyl chloride. The fluorine and bromine atoms on the aromatic ring are deactivating, which can make the reaction conditions more demanding. However, the directing effects of the halogens would need to be carefully considered to achieve the desired regioselectivity.

An alternative multi-step approach involves a Grignard reaction . This method would entail the preparation of a Grignard reagent from a suitable aryl halide, such as 1,4-dibromo-2-fluorobenzene, followed by its reaction with cyclohexanecarbonitrile (B123593) or cyclohexanecarboxaldehyde. Subsequent hydrolysis or oxidation would then yield the desired ketone. This approach offers flexibility in the choice of starting materials.

Another powerful multi-step method is the Suzuki-Miyaura cross-coupling reaction , which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.org In the context of synthesizing aryl ketones, this could involve the coupling of an aryl boronic acid with an acyl halide. For the target molecule, 4-bromo-2-fluorophenylboronic acid could be coupled with cyclohexanecarbonyl chloride in the presence of a palladium catalyst and a base. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an attractive option.

A patent describing the synthesis of cyclohexyl phenyl ketone from 1,3-butadiene (B125203) and acrylic acid highlights a multi-step sequence involving a Diels-Alder reaction, hydrogenation, chlorination, and a final Friedel-Crafts reaction. google.com While not directly applicable to the substituted target molecule, this demonstrates the utility of multi-step sequences in constructing the cyclohexyl ketone moiety from basic starting materials.

Table 1: Comparison of Multi-Step Synthesis Protocols for Aryl Ketones

| Method | Key Reactants | Catalyst/Reagent | General Yields | Key Advantages | Potential Challenges |

| Friedel-Crafts Acylation | Aryl Halide, Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Moderate to High | Direct, often high yielding for activated arenes. | Rearrangements, catalyst deactivation, regioselectivity control. |

| Grignard Reaction | Aryl Halide, Nitrile/Aldehyde | Magnesium | Moderate | Versatile, good for complex substrates. | Sensitive to moisture and protic functional groups. |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Acyl Halide | Palladium Catalyst, Base | High to Excellent | Mild conditions, high functional group tolerance. | Availability of boronic acids, catalyst cost. |

Cascade and One-Pot Transformations Involving Ketone Intermediates

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single pot. 20.210.105 These processes are highly efficient in terms of atom economy and procedural simplicity.

While a specific cascade reaction for the direct synthesis of this compound is not readily found in the literature, the principles of cascade reactions can be applied to the synthesis of complex ketone-containing molecules. For instance, a cascade sequence could be designed to first form a functionalized cyclohexene (B86901) ring, which then undergoes an in-situ aromatization and acylation.

For example, a one-pot mechanochemical synthesis has been reported for fluorinated pyrazolones, demonstrating a two-step sequence of heterocycle formation followed by fluorination in a single reaction vessel. beilstein-journals.orgnih.gov This highlights the potential of one-pot procedures for the synthesis of complex fluorinated molecules.

Table 2: Examples of Cascade/One-Pot Reactions in Ketone Synthesis

| Reaction Type | Starting Materials | Key Transformations | Significance |

| Intramolecular Double Michael Reaction | Enone | Stereoselective formation of polycyclic ketones. | Builds molecular complexity rapidly. |

| Nucleophilic Catalysis Cascade | Enone, Acetylenic Ketone | Conjugate addition followed by electrocyclization. | Enantioselective synthesis of complex cyclic ketones. 20.210.105 |

| One-Pot Mechanochemical Synthesis | Heterocyclic precursors, Fluorinating agent | Heterocycle formation and subsequent fluorination. | Solventless, efficient synthesis of fluorinated compounds. beilstein-journals.orgnih.gov |

Convergent and Divergent Synthetic Approaches

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of structurally related compounds. researchgate.net This approach is highly valuable for exploring structure-activity relationships in drug discovery. For instance, a common precursor containing the 4-bromo-2-fluorophenyl group could be reacted with a variety of cyclic ketones or their precursors to generate a series of analogous compounds to this compound. A patent describing the preparation of hydratropic acids mentions the synthesis of 4-bromo-2-fluoroaniline (B1266173) as a key intermediate, which is then used to create more complex molecules, illustrating a divergent approach from a common functionalized arene. google.comgoogleapis.com

Table 3: Comparison of Convergent and Divergent Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages | Application to Target Compound |

| Convergent | Fragments of the target molecule are synthesized separately and then combined. | Higher overall yields, allows for parallel synthesis, easier purification of intermediates. | Requires careful planning of fragment synthesis and coupling reactions. | Synthesis of the 4-bromo-2-fluorophenyl and cyclohexyl moieties separately, followed by a coupling reaction. |

| Divergent | A common intermediate is used to generate a library of related compounds. | Efficient for creating molecular diversity, useful for SAR studies. | Overall yield for each individual compound may be lower. | A 4-bromo-2-fluorophenyl precursor is reacted with various cyclic partners to create a library of analogs. |

Reaction Mechanisms and Chemical Transformations Involving 4 Bromo 2 Fluorophenyl Cyclohexyl Ketone

Reactivity of the Carbonyl Moiety in Cyclohexyl Ketones

The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity governs the characteristic reactions of ketones.

The reduction of the ketone in 4-Bromo-2-fluorophenyl cyclohexyl ketone to a secondary alcohol is a fundamental transformation. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.

The stereochemical outcome of this reduction is of particular interest. The approach of the hydride nucleophile to the planar carbonyl carbon can occur from two different faces, leading to the potential formation of two diastereomeric alcohols. In the context of a cyclohexyl ketone, the incoming nucleophile can attack from either the axial or equatorial face of the molecule. The preferred direction of attack, and thus the major diastereomer formed, is influenced by steric hindrance. Generally, attack from the less hindered equatorial position is favored, leading to the formation of the axial alcohol. Conversely, axial attack, which is often more sterically hindered, yields the equatorial alcohol. The ratio of these products can be influenced by the specific reducing agent used and the reaction conditions.

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. This class of reactions is crucial for forming new carbon-carbon bonds. Common nucleophiles include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li).

When this compound reacts with such a nucleophile, the nucleophilic alkyl or aryl group adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to form a tertiary alcohol. The structure of the R-group from the organometallic reagent determines the final structure of the alcohol. This reaction pathway is a versatile method for elaborating the carbon skeleton of the molecule. Other nucleophiles, such as cyanide ions (from HCN or NaCN) or acetylides, can also add to the carbonyl group to form cyanohydrins and propargyl alcohols, respectively.

Transformations of the Halogenated Aromatic Ring

The 4-bromo-2-fluorophenyl ring is an electron-deficient (electrophilic) aromatic system due to the electron-withdrawing effects of the ketone and the halogen substituents. youtube.com This electronic character makes it amenable to nucleophilic aromatic substitution, while the halogen atoms provide handles for metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic ring. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as the cyclohexylcarbonyl group, is essential to stabilize this intermediate and facilitate the reaction. youtube.commasterorganicchemistry.com

Both the fluorine and bromine atoms can act as leaving groups. In the context of SNAr, the reactivity of the leaving group is often correlated with the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.comyoutube.com Consequently, the fluorine atom at the C2 position is generally a better leaving group in SNAr reactions than the bromine atom at the C4 position. youtube.comyoutube.com The electron-withdrawing ketone group activates the ortho (C2) and para (C4) positions, making both halogens potential sites for substitution. However, the superior ability of fluorine to polarize the C-F bond typically makes substitution at the C2 position kinetically favored.

Table 1: Comparison of Fluorine and Bromine as Leaving Groups in Nucleophilic Aromatic Substitution

| Feature | Fluorine (at C2) | Bromine (at C4) | Rationale |

| Electronegativity | Highest (~3.98) | High (~2.96) | Fluorine's high electronegativity creates a more electrophilic carbon center, accelerating the initial nucleophilic attack. youtube.com |

| Position | ortho to Ketone | para to Ketone | Both positions are activated by the electron-withdrawing ketone group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. |

| Leaving Group Ability | Better in SNAr | Poorer in SNAr | In the rate-determining first step (nucleophilic attack), fluorine's electron-withdrawing power is dominant. youtube.comyoutube.com |

Palladium-, nickel-, or copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. acs.orgchemrxiv.org In these reactions, the reactivity of the aryl halide typically follows the trend I > Br > Cl > F. Therefore, the bromine atom at the C4 position of this compound is the primary site for these transformations.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with a terminal alkyne to form a C-C bond.

These reactions offer a modular approach to introduce a wide variety of functional groups at the C4 position, leveraging the preferential reactivity of the C-Br bond over the C-F bond in transition metal-catalyzed cycles.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. The feasibility and regioselectivity of this reaction are governed by the directing effects of the substituents already present on the ring. In this compound, the ring is highly deactivated towards EAS due to the presence of three electron-withdrawing or deactivating groups: the cyclohexylcarbonyl group, the fluorine atom, and the bromine atom.

The directing effects of the substituents are as follows:

Cyclohexylcarbonyl group (-CO-C₆H₁₁): A strong deactivating and meta-directing group.

Fluorine (-F): A deactivating but ortho, para-directing group.

Bromine (-Br): A deactivating but ortho, para-directing group.

Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -CO-C₆H₁₁ | C1 | Strongly Deactivating | meta (to C3, C5) |

| -F | C2 | Deactivating | ortho, para (to C1, C3) |

| -Br | C4 | Deactivating | ortho, para (to C3, C5) |

Cyclohexyl Ring Dynamics and Transformations

The cyclohexyl ring in this compound is a dynamic system capable of undergoing several types of transformations that alter its size, shape, and stereochemistry.

The six-membered cyclohexyl ring can be induced to expand to a seven-membered ring or contract to a five-membered ring through various reaction mechanisms.

Ring Expansion: One common method for ring expansion is the Tiffeneau-Demjanov rearrangement. This reaction sequence would typically involve the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization. The resulting diazonium salt is unstable and can rearrange with the expansion of the cyclohexyl ring to a cycloheptanone (B156872) derivative. Another potential pathway for ring expansion involves the reaction with diazomethane, which can insert a methylene (B1212753) group into the ring.

Ring Contraction: The most relevant ring contraction reaction for a cyclohexyl ketone is the Favorskii rearrangement, particularly if an alpha-halogenated derivative is formed first. For instance, if this compound were to be halogenated at the alpha-position of the cyclohexyl ring, treatment with a base would lead to the formation of a bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) would open the cyclopropanone ring, resulting in a cyclopentanecarboxylic acid derivative. The regioselectivity of the ring opening would be influenced by the stability of the potential carbanionic intermediates.

A hypothetical Favorskii rearrangement is depicted below:

| Reaction Type | Key Reagents | Intermediate | Product Type |

| Ring Expansion (Tiffeneau-Demjanov) | 1. HCN2. LiAlH43. HNO2 | Diazonium salt | Cycloheptanone derivative |

| Ring Contraction (Favorskii) | 1. X2 (e.g., Br2)2. Base (e.g., NaOH) | Cyclopropanone | Cyclopentanecarboxylic acid derivative |

The presence of the bulky 4-bromo-2-fluorophenyl group introduces stereochemical considerations in the cyclohexyl ring. The molecule can exist as different stereoisomers, and reactions can be designed to favor the formation of one stereoisomer over another.

Stereoisomerism: The attachment of the substituted phenyl group to the cyclohexyl ketone creates a chiral center at the point of attachment if the ring is substituted. Even without further substitution, the two faces of the carbonyl group are diastereotopic, meaning that a nucleophilic attack can lead to the formation of two diastereomeric alcohols.

Stereoselective Transformations: Stereoselective transformations of the cyclohexyl ring can be achieved using chiral reagents or catalysts. For example, the reduction of the ketone to a cyclohexanol (B46403) can be performed with a high degree of stereoselectivity using chiral reducing agents like those derived from lithium aluminum hydride or sodium borohydride in the presence of a chiral ligand. The choice of reagent can direct the hydride attack to either the axial or equatorial face of the carbonyl group, leading to the preferential formation of one diastereomer. Similarly, catalytic hydrogenation using a chiral catalyst can also achieve stereoselective reduction.

| Transformation | Reagent/Catalyst | Outcome |

| Stereoselective Reduction | Chiral borohydride reagents (e.g., CBS catalyst) | Enantiomerically enriched cyclohexanol |

| Catalytic Hydrogenation | Chiral transition metal catalysts (e.g., Rh-BINAP) | Enantiomerically enriched cyclohexanol |

The reactivity of the cyclohexyl ring is significantly influenced by its conformational preferences. The cyclohexyl ring in this compound will predominantly exist in a chair conformation to minimize steric strain. The large 4-bromo-2-fluorophenyl group will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.

This conformational bias has a direct impact on the reactivity of the ketone and the adjacent positions on the ring. For instance, in an elimination reaction from an adjacent carbon, the requirement for an anti-periplanar arrangement of the leaving group and the proton being removed will be favored when the leaving group is in an axial position. Similarly, the accessibility of the carbonyl group to nucleophiles is affected by the steric hindrance imposed by the axial or equatorial substituents. Nucleophilic attack is generally favored from the less hindered face. The presence of the fluorine atom on the phenyl ring can also influence the electronic properties and, consequently, the reactivity of the ketone through space interactions, although this effect is likely to be minor compared to the steric demands of the entire aryl group.

Carbon-Carbon Bond Cleavage and Reorganization Reactions in Ketone Substrates

The carbon-carbon bonds adjacent to the carbonyl group in this compound can be cleaved under specific reaction conditions, leading to a variety of products.

One of the most common reactions involving the cleavage of a carbon-carbon bond adjacent to a carbonyl group is the Baeyer-Villiger oxidation . In this reaction, the ketone is treated with a peroxy acid (e.g., m-CPBA) to form an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of this compound, the cyclohexyl group has a higher migratory aptitude than the substituted phenyl group. Therefore, the Baeyer-Villiger oxidation is expected to yield a cyclohexyl ester of 4-bromo-2-fluorobenzoic acid.

Photochemical reactions can also induce carbon-carbon bond cleavage. Upon absorption of UV light, the ketone can be excited to a higher energy state. One possible photochemical pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the cyclohexyl ring, or the bond between the carbonyl group and the phenyl ring. This generates a pair of radicals that can then undergo further reactions such as decarbonylation, recombination, or disproportionation.

Oxidative cleavage under more forceful conditions, for instance, with strong oxidizing agents like potassium permanganate (B83412) or nitric acid, can lead to the cleavage of the cyclohexyl ring itself, ultimately forming dicarboxylic acids.

| Reaction Type | Reagents | Expected Major Product |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Cyclohexyl 4-bromo-2-fluorobenzoate |

| Photochemical Cleavage (Norrish Type I) | UV light | Radical fragments, potential for decarbonylation |

| Strong Oxidation | KMnO4 or HNO3 | Dicarboxylic acids |

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Fluorophenyl Cyclohexyl Ketone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its influence on molecular properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. chemrxiv.org In studies of similar ketones, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully employed to calculate structural and reactivity parameters. chemrxiv.orgresearchgate.net For 4-Bromo-2-fluorophenyl cyclohexyl ketone, this approach would allow for the optimization of its three-dimensional geometry, yielding precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative Molecular Properties Calculated by DFT for an Analogous Ketone

This table presents illustrative data for 1-hydroxycyclohexyl phenyl ketone, a structurally related compound, to demonstrate the types of properties that can be calculated for this compound using DFT methods. chemrxiv.orgresearchgate.net

| Property | Value (Gas Phase) | Value (Aqueous Medium) |

| Ionization Potential (IP) | 8.12 eV | 6.98 eV |

| Chemical Hardness (η) | 5.48 eV | 5.34 eV |

| Chemical Potential (µ) | -2.64 eV | -1.64 eV |

| Electrophilicity Index (ω) | 0.64 eV | 0.25 eV |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. taylorandfrancis.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be located on the electron-rich aromatic ring, while the LUMO would be centered around the carbonyl group (C=O), which is the primary electrophilic site. The electron-withdrawing halogen substituents would lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity towards nucleophiles and electrophiles. pku.edu.cn This analysis helps predict how the molecule will interact with other reagents. wikipedia.orglibretexts.org

Table 2: Illustrative Frontier Orbital Energies for an Aromatic Ketone

This table provides example energy values to illustrate the output of an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -1.37 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.48 | Energy difference; relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. walisongo.ac.id It is invaluable for predicting how a molecule will interact with other charged or polar species. numberanalytics.com The map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), often found around hydrogen atoms or electron-deficient centers. youtube.com

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. The regions around the hydrogen atoms of the cyclohexyl ring and the electron-deficient aromatic ring (influenced by the halogens) would show positive potential (blue), indicating sites susceptible to nucleophilic attack. walisongo.ac.idnumberanalytics.com The halogen atoms themselves can exhibit a phenomenon known as a "σ-hole," where a region of positive potential exists on the outermost portion of the atom, making it a potential site for halogen bonding. mdpi.comrsc.org

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a critical tool for tracing the energetic pathway of a chemical reaction, from reactants to products. rsc.org By calculating the energies of reactants, transition states, and products, chemists can determine the favorability and kinetics of a proposed mechanism. acs.org

For this compound, this approach could be used to study various potential reactions. For instance, the mechanism of a nucleophilic addition to the carbonyl group could be modeled. Calculations would identify the structure of the transition state, a high-energy intermediate state, and determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. Such studies on analogous ketones have successfully mapped out multi-step reaction pathways, including cycloadditions and eliminations, confirming the concerted or stepwise nature of these processes. acs.org These computational methods provide a level of detail about the reaction pathway that is often difficult to obtain through experimental means alone. rsc.org

Conformational Analysis and Energetics of Substituted Cyclohexyl Ketones

Molecules with single bonds can exist in various spatial arrangements called conformations. For the cyclohexyl portion of this compound, the most stable conformation is typically a "chair" form, which minimizes steric and torsional strain. youtube.com However, the bulky 4-bromo-2-fluorophenyl ketone substituent can exist in either an axial or an equatorial position on this chair.

Computational conformational analysis involves calculating the relative energies of these different arrangements to determine the most stable (lowest energy) conformer. uwlax.edu For most substituted cyclohexanes, the equatorial position is favored for large substituents to avoid steric clashes known as 1,3-diaxial interactions. youtube.com Theoretical calculations can precisely quantify the energy difference between the axial and equatorial conformers of this compound. This energy difference determines the equilibrium ratio of the two conformers at a given temperature. Such studies are essential for understanding how the molecule's shape influences its reactivity and physical properties. nih.govresearchgate.net

Prediction of Spectroscopic Properties from First Principles

"First principles" or ab initio computational methods can predict spectroscopic data, such as NMR and UV-Vis spectra, based solely on the molecule's electronic structure. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations model the magnetic shielding around each nucleus, which is influenced by the local electronic environment. libretexts.org The predicted shifts for the aromatic and cyclohexyl protons and carbons can be compared with experimental data to validate the assigned structure. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum. mdpi.com The calculated absorption wavelengths (λmax) correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, providing insight into the molecule's electronic makeup. mdpi.com

Advanced Analytical Methodologies for Research Level Characterization of 4 Bromo 2 Fluorophenyl Cyclohexyl Ketone

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. For 4-Bromo-2-fluorophenyl cyclohexyl ketone (C₁₃H₁₄BrFO), HRMS would provide an extremely accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value. This level of accuracy allows for the confident determination of the molecular formula.

The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a distinctive isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions. These would appear as two peaks of almost equal intensity, separated by approximately 2 mass-to-charge units (m/z), which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the connectivity of the molecule. Key fragmentation pathways for this compound would be expected to include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the cyclohexyl ring, leading to the formation of a cyclohexyl radical and a [C₇H₄BrFO]⁺ ion.

Loss of the cyclohexyl group: Fragmentation resulting in a stable acylium ion, [C₆H₄(Br)(F)CO]⁺.

Cleavage within the phenyl ring: Potential loss of CO, Br, or other small fragments from the aromatic portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. A combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments would be required for a complete structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the cyclohexyl ring.

Aromatic Region (approx. 7.0-7.8 ppm): The three protons on the 4-bromo-2-fluorophenyl ring would appear in this region. Due to the substitution pattern, they would exhibit complex splitting patterns (e.g., doublet of doublets) arising from coupling to each other and to the fluorine atom.

Cyclohexyl Region (approx. 1.2-3.5 ppm): The eleven protons of the cyclohexyl group would produce a series of broad, overlapping multiplets in the upfield region of the spectrum. The proton on the carbon attached to the carbonyl group (the α-proton) would be the most downfield-shifted signal in this group (likely around 3.0-3.5 ppm) due to the electron-withdrawing effect of the ketone.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show 13 distinct signals, corresponding to each of its carbon atoms, unless there is accidental signal overlap.

Carbonyl Carbon: The ketone carbonyl carbon would be the most downfield signal, typically appearing in the range of 195-205 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would resonate between approximately 115 and 165 ppm. The carbons directly bonded to the electronegative fluorine and bromine atoms would show characteristic shifts and C-F coupling.

Aliphatic Carbons: The six carbons of the cyclohexyl ring would appear in the upfield region, generally between 25 and 50 ppm. The carbon alpha to the carbonyl group would be the most downfield of this set.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly specific for observing fluorine atoms. The spectrum for this compound would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its position.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be crucial for tracing the connectivity of the protons within the cyclohexyl ring and for assigning the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different parts of the molecule. For instance, HMBC would show a correlation from the α-proton of the cyclohexyl ring to the carbonyl carbon and to carbons within the aromatic ring, confirming the link between the cyclohexyl and phenyl ketone moieties.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its key structural features.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch (Aryl Fluoride) | 1200 - 1250 |

| C-Br Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry. For this compound, a single-crystal X-ray diffraction (SCXRD) analysis would yield a detailed model of its solid-state structure.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This analysis would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, elucidating intermolecular interactions such as C—H⋯O or C—Br⋯π interactions that may be present. researchgate.net While specific crystallographic data for this compound is not publicly available, the parameters that would be determined from such an analysis are well-established.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System & Space Group | The classification of the crystal based on its symmetry elements. | Defines the fundamental symmetry and packing of the molecules in the solid state. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit that forms the crystal. | Provides the volume and shape of the basic building block of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the generation of a complete 3D model of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain or unusual geometry. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between molecules. researchgate.net | Explains the crystal packing and influences physical properties like melting point and solubility. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in chemical research for separating the components of a mixture and determining the purity of a compound. Various chromatographic methods are applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column to elute the components. researchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is determined by comparing the peak area of the main compound to the total area of all detected peaks, typically using a UV-Vis detector set to a wavelength where the aromatic ketone absorbs strongly. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode-Array Detector (DAD) at ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds. core.ac.uk this compound, with a predicted boiling point of approximately 352.6 °C, is amenable to GC analysis. chemicalbook.com In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. core.ac.uk As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique "fingerprint" based on the mass-to-charge ratio of the parent ion and its fragments, allowing for confident identification. thermofisher.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragment peaks, which will show two signals of nearly equal intensity separated by 2 mass units (due to ⁷⁹Br and ⁸¹Br isotopes).

| Fragment Ion | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₁₃H₁₄BrFO]⁺ | 284.0 | Molecular Ion (M⁺) |

| [C₇H₃BrFO]⁺ | 200.9 | Loss of cyclohexyl radical |

| [C₆H₁₁]⁺ | 83.1 | Cyclohexyl cation |

| [C₆H₄BrF]⁺ | 173.9 | 4-Bromo-2-fluorophenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This technique is particularly valuable for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. It is also highly effective for identifying impurities that may be present at very low concentrations. nih.gov Using an atmospheric pressure ionization source, such as electrospray ionization (ESI), LC-MS can provide the accurate molecular weight of the parent compound and any impurities. nih.govumb.edu Tandem mass spectrometry (MS/MS) can be further employed to fragment selected ions, providing structural information for the definitive identification of unknown substances. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. For the characterization of this compound, a UPLC method would allow for more efficient separation of the main compound from closely related impurities, providing a more accurate purity assessment in a fraction of the time.

Impurity Profiling and Trace Analysis in Synthetic Research

Impurity profiling is the identification and quantification of all potential impurities in a synthesized compound. thermofisher.com This is a critical aspect of chemical research and development, as the nature and level of impurities can provide insights into reaction mechanisms and influence the properties of the final product. Techniques like GC-MS and LC-MS are the cornerstones of impurity profiling due to their high sensitivity and specificity. thermofisher.com

For this compound, trace analysis would focus on detecting and identifying residual starting materials (e.g., 1-bromo-3-fluorobenzene (B1666201), cyclohexanecarbonyl chloride), reaction byproducts (e.g., regioisomers, products of over-bromination), and any reagents or solvents used in the synthesis and purification process. High-resolution accurate mass spectrometry (HRAMS), often coupled with GC or LC, is particularly powerful as it enables the determination of the elemental composition of unknown impurities with sub-ppm mass accuracy, facilitating their structural elucidation. thermofisher.com

| Potential Impurity | Origin | Recommended Analytical Technique |

|---|---|---|

| 1-bromo-3-fluorobenzene | Unreacted starting material | GC-MS |

| Cyclohexanecarbonyl chloride | Unreacted starting material | GC-MS (after derivatization) or LC-MS |

| 2-Bromo-4-fluorophenyl cyclohexyl ketone | Isomeric byproduct from synthesis | HPLC, UPLC, GC-MS, LC-MS |

| Dibromo-fluorophenyl cyclohexyl ketone | Product of over-bromination | LC-MS, GC-MS |

Retrosynthetic Analysis of 4 Bromo 2 Fluorophenyl Cyclohexyl Ketone

Identification of Key Disconnections and Synthons

The primary disconnection for an aryl ketone, such as the target molecule, is the bond between the carbonyl carbon and the aromatic ring. This leads to two primary synthons: an acyl cation and an aryl anion, or an aryl cation and a cyclohexylacyl anion. A second logical disconnection is the bond between the carbonyl carbon and the cyclohexyl ring.

Two main retrosynthetic pathways are considered:

Pathway A: Friedel-Crafts Acylation Approach

This pathway involves disconnecting the bond between the carbonyl group and the substituted phenyl ring.

Disconnection: The C-C bond between the carbonyl carbon and the 4-bromo-2-fluorophenyl ring.

Synthons: This disconnection generates a cyclohexanecarbonyl cation synthon and a 4-bromo-2-fluorophenyl anion synthon.

Synthetic Equivalents:

The synthetic equivalent for the cyclohexanecarbonyl cation is cyclohexanecarbonyl chloride .

The synthetic equivalent for the 4-bromo-2-fluorophenyl anion is 1-bromo-3-fluorobenzene (B1666201) .

Pathway B: Grignard Reagent Approach

This alternative pathway involves the formation of the ketone via the reaction of a Grignard reagent with a nitrile.

Disconnection: The C-C bond between the carbonyl carbon and the cyclohexyl ring.

Synthons: This leads to a cyclohexyl anion synthon and a 4-bromo-2-fluorobenzoyl cation synthon.

Synthetic Equivalents:

The synthetic equivalent for the cyclohexyl anion is cyclohexylmagnesium bromide , a Grignard reagent.

The synthetic equivalent for the 4-bromo-2-fluorobenzoyl cation is 4-bromo-2-fluorobenzonitrile .

A third, related approach involves the oxidation of a secondary alcohol precursor.

Disconnection: Functional Group Interconversion (FGI) of the ketone to a secondary alcohol.

Precursor: (4-Bromo-2-fluorophenyl)(cyclohexyl)methanol. This alcohol can then be retrosynthetically disconnected as in Pathway B, arising from the reaction of cyclohexylmagnesium bromide and 4-bromo-2-fluorobenzaldehyde (B134337) .

Strategic Planning for Fragment Assembly

The strategic assembly of the fragments is dictated by the chosen retrosynthetic pathway and the reactivity of the corresponding synthetic equivalents.

For the Friedel-Crafts Acylation Approach (Pathway A):

The forward synthesis would involve the electrophilic aromatic substitution of 1-bromo-3-fluorobenzene with cyclohexanecarbonyl chloride. This reaction is a classic Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride, generating a highly electrophilic acylium ion. youtube.comyoutube.com The directing effects of the bromo and fluoro substituents on the aromatic ring must be considered to ensure the desired regioselectivity. Both fluorine and bromine are ortho-, para-directing deactivators. In 1-bromo-3-fluorobenzene, the position para to the fluorine and ortho to the bromine is sterically hindered. The acylation is expected to occur at the position para to the bromine and ortho to the fluorine, leading to the desired product.

For the Grignard Reagent Approach (Pathway B):

This strategy involves the nucleophilic addition of a Grignard reagent to a nitrile. The forward synthesis would begin with the preparation of cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium metal. orgsyn.org This Grignard reagent would then be reacted with 4-bromo-2-fluorobenzonitrile. The initial product is an imine, which upon acidic workup, hydrolyzes to form the target ketone. This method avoids the use of strong Lewis acids and can be advantageous for substrates sensitive to such conditions.

For the Oxidation of a Secondary Alcohol Approach:

This pathway first requires the synthesis of the precursor alcohol, (4-bromo-2-fluorophenyl)(cyclohexyl)methanol. This can be achieved by reacting cyclohexylmagnesium bromide with 4-bromo-2-fluorobenzaldehyde. libretexts.org The resulting secondary alcohol is then oxidized to the target ketone using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Application of Disconnection Approaches for Target Synthesis

The practical application of these disconnection approaches leads to viable synthetic routes to 4-bromo-2-fluorophenyl cyclohexyl ketone.

Synthesis via Friedel-Crafts Acylation:

Preparation of Cyclohexanecarbonyl Chloride: This can be prepared from cyclohexanecarboxylic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

Friedel-Crafts Acylation: 1-Bromo-3-fluorobenzene is reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like AlCl₃ in an inert solvent. The reaction mixture is then worked up to isolate the this compound.

Synthesis via Grignard Reaction with a Nitrile:

Preparation of 4-Bromo-2-fluorobenzonitrile: This starting material can be synthesized from 4-bromo-2-fluoroaniline (B1266173) via a Sandmeyer reaction. chemicalbook.comchemicalbook.com

Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent.

Grignard Reaction and Hydrolysis: The prepared cyclohexylmagnesium bromide is added to a solution of 4-bromo-2-fluorobenzonitrile. The resulting intermediate is then hydrolyzed with aqueous acid to yield the final ketone.

Synthesis via Oxidation of a Secondary Alcohol:

Preparation of 4-Bromo-2-fluorobenzaldehyde: This can be synthesized by the oxidation of (4-bromo-2-fluorophenyl)methanol or through formylation of 1-bromo-3-fluorobenzene. nbinno.comgoogle.comgoogle.com

Grignard Reaction: Cyclohexylmagnesium bromide is reacted with 4-bromo-2-fluorobenzaldehyde to produce (4-bromo-2-fluorophenyl)(cyclohexyl)methanol. bldpharm.com

Oxidation: The secondary alcohol is then oxidized to the desired ketone using a suitable oxidizing agent.

Each of these approaches offers a valid pathway to the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities.

Q & A

Basic: What are the common synthetic routes for 4-bromo-2-fluorophenyl cyclohexyl ketone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves halogenated aromatic precursors and cyclohexyl ketone intermediates. For example:

- Claisen-Schmidt Condensation: Reacting 4-bromo-2-fluorobenzaldehyde with cyclohexanone under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone intermediate, followed by hydrogenation .

- Friedel-Crafts Acylation: Using cyclohexylacetyl chloride and 4-bromo-2-fluorobenzene in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone moiety .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) is commonly employed to isolate the product. Reaction optimization includes adjusting temperature (reflux vs. room temperature), catalyst loading, and solvent polarity to improve yield and purity .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (6.8–7.5 ppm), cyclohexyl protons (1.2–2.5 ppm), and ketone carbonyl absence (no peak in ¹H NMR).

- ¹³C NMR: Carbonyl carbon (~210 ppm), aromatic carbons (110–140 ppm), and cyclohexyl carbons (20–35 ppm).

- ¹⁹F NMR: Fluorine signal near -110 ppm (dependent on substituent electronic effects) .

- IR Spectroscopy: Strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak [M⁺] at m/z corresponding to C₁₃H₁₃BrFO (exact mass ~297.1).

Basic: What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage: Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent degradation of the bromo and fluoro substituents. Use amber vials to avoid photolytic decomposition .

- Handling: Use gloves and fume hoods due to potential toxicity. Avoid contact with strong oxidizers (e.g., peroxides) to prevent unintended reactions .

Advanced: How can X-ray crystallography elucidate the conformational dynamics of this compound?

Methodological Answer:

- Sample Preparation: Grow single crystals via slow evaporation from ethanol or dichloromethane .

- Structural Analysis:

- Puckering Parameters: Quantify cyclohexyl ring distortion (e.g., Cremer-Pople parameters: Q, θ, φ). For example, a screw-boat conformation was observed in a related cyclohexenone derivative (Q = 0.434 Å, θ = 64.7°) .

- Dihedral Angles: Measure torsion angles between aromatic rings (e.g., 76–81° in similar compounds), influencing steric interactions and reactivity .